![molecular formula C15H20N2O2 B1448127 4-[2-(Boc-amino)-2-propyl]benzonitrile CAS No. 1588517-19-4](/img/structure/B1448127.png)

4-[2-(Boc-amino)-2-propyl]benzonitrile

Übersicht

Beschreibung

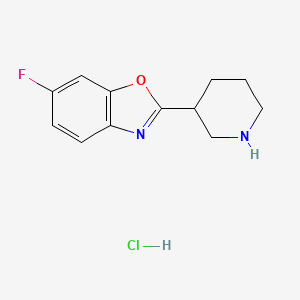

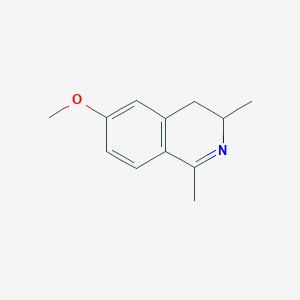

4-[2-(Boc-amino)-2-propyl]benzonitrile is a research chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 . Its IUPAC name is tert-butyl N-[2-(4-cyanophenyl)propan-2-yl]carbamate . It is also known by the synonyms N-[2-(4-cyanophenyl)propan-2-yl]carbamic acid tert-butyl ester and tert-butyl N-[2-(4-cyanophenyl)propan-2-yl]carbamate .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of 4-[2-(Boc-amino)-2-propyl]benzonitrile can be represented by the canonical SMILES notation: CC©©OC(=O)NC©©C1=CC=C(C=C1)C#N . The InChI representation is InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-15(4,5)12-8-6-11(10-16)7-9-12/h6-9H,1-5H3,(H,17,18) .Chemical Reactions Analysis

The Boc group in 4-[2-(Boc-amino)-2-propyl]benzonitrile can be cleaved under mild acidolysis . This is a key step in the synthesis of various compounds, as it allows for the selective removal of the Boc protecting group without affecting other functional groups in the molecule .Wissenschaftliche Forschungsanwendungen

Dual Fluorescence and Charge-Transfer Properties

Research on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound similar in structure, highlights its significance as a prototype molecule for dual fluorescence due to its anomalous emission attributed to an intramolecular charge-transfer (ICT) state. Studies involving advanced computational methods such as the coupled-cluster singles-and-doubles method (CC2) revealed insights into the structure of the ICT state, suggesting electronic decoupling of the phenyl and the dimethyl-amino moiety. The findings indicate a twisted geometry of the ICT state, contributing to the understanding of the molecular structures and properties related to fluorescence in compounds like 4-[2-(Boc-amino)-2-propyl]benzonitrile (Köhn & Hättig, 2004).

Building Blocks for Pseudopeptide Synthesis

The synthesis of related compounds such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) underlines the potential of such compounds as building blocks for peptidomimetics and scaffolds for combinatorial chemistry. The ability to selectively protect and deprotect functional groups in these compounds underscores their versatility in synthesizing complex molecules, including pseudopeptides, indicating similar potential applications for 4-[2-(Boc-amino)-2-propyl]benzonitrile (Pascal et al., 2000).

Inhibitors and Intermediates in Pharmaceutical Research

Compounds such as 4-Amino-2-(trifluoromethyl)benzonitrile serve as intermediates in the synthesis of pharmaceuticals like bicalutamide, demonstrating the critical role of benzonitrile derivatives in drug development processes. The development of environmentally friendly and practical methods for the synthesis of these intermediates highlights the ongoing efforts to improve the efficiency and sustainability of pharmaceutical production, a domain where 4-[2-(Boc-amino)-2-propyl]benzonitrile might also find application (Tong-bin, 2012).

Applications in Solar Energy and Material Science

Studies on compounds like 4-amino-2-(trifluoromethyl)benzonitrile (ATMB) in the context of polymer solar cells (PSCs) reveal the impact of such compounds on the power conversion efficiencies of PSCs. The incorporation of specific benzonitrile derivatives in blend films was shown to enhance performance metrics such as short-circuit current and fill factor, suggesting potential roles for 4-[2-(Boc-amino)-2-propyl]benzonitrile in material sciences and renewable energy technologies (Jeong et al., 2011).

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-cyanophenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-15(4,5)12-8-6-11(10-16)7-9-12/h6-9H,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRYHTNYRWVBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)

![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)

![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)

![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)